molecular formula C11H15ClN4O B3285369 N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide CAS No. 802861-40-1

N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide

Cat. No.: B3285369
CAS No.: 802861-40-1
M. Wt: 254.71 g/mol
InChI Key: ILQUFQJLNOWSLY-UHFFFAOYSA-N
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Description

N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide is a chemical compound that features a piperazine ring substituted with an amino group and a benzamide moiety substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with 4-aminopiperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminopiperazin-1-yl)-4-fluorobenzamide
  • N-(4-Aminopiperazin-1-yl)-4-bromobenzamide
  • N-(4-Aminopiperazin-1-yl)-4-iodobenzamide

Uniqueness

N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its fluorine, bromine, and iodine analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-(4-aminopiperazin-1-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-10-3-1-9(2-4-10)11(17)14-16-7-5-15(13)6-8-16/h1-4H,5-8,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQUFQJLNOWSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1N)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide
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N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide
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N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide
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N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide
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N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide
Reactant of Route 6
N-(4-Aminopiperazin-1-yl)-4-chlorobenzamide

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